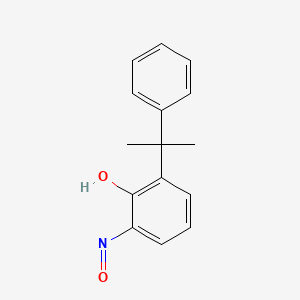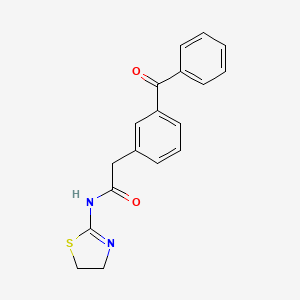
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- is an organic compound with a complex structure that includes a phenol group, a nitroso group, and a 1-methyl-1-phenylethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- typically involves the nitration of a precursor phenol compound. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitroso group at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- may involve large-scale nitration reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, sulfonic acids, and alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenol group can form hydrogen bonds and participate in aromatic interactions, affecting the compound’s binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2-(1-methyl-1-phenylethyl)-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Phenol, 4-(1-methyl-1-phenylethyl)-: The position of the substituent on the phenol ring differs, leading to variations in reactivity and applications.
Phenol, 2-(1,1-dimethylethyl)-:
Uniqueness
Phenol, 2-(1-methyl-1-phenylethyl)-6-nitroso- is unique due to the presence of both the nitroso group and the 1-methyl-1-phenylethyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
59919-24-3 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-nitroso-6-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C15H15NO2/c1-15(2,11-7-4-3-5-8-11)12-9-6-10-13(16-18)14(12)17/h3-10,17H,1-2H3 |
Clave InChI |
QIVUKSZPUSACAV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=C(C(=CC=C2)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)

![N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B14610070.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)





![2-[1-(4-Nitrophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14610107.png)

